molecular formula C6H5O4- B1259844 (S)-5-oxo-2,5-dihydro-2-furylacetate

(S)-5-oxo-2,5-dihydro-2-furylacetate

Cat. No.: B1259844
M. Wt: 141.1 g/mol
InChI Key: HPEKPJGPWNSAAV-SCSAIBSYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-oxo-2,5-dihydro-2-furylacetate, more commonly referred to in biochemical research as (S)-Muconolactone, is an enantiopure lactone derivative that serves as a key intermediate in pivotal metabolic pathways . This compound, with the molecular formula C6H5O4⁻ and a molecular weight of 141.102 g/mol, belongs to the class of organic compounds known as butenolides, which are dihydrofurans featuring a carbonyl group at the C2 carbon atom . Its specific rotation and defined stereochemistry are critical for its biological activity and interaction with enzymes. In scientific research, (S)-5-oxo-2,5-dihydro-2-furylacetate is primarily recognized for its role as a metabolite in the catabolism of aromatic compounds. It is a central intermediate in the β-ketoadipate pathway, where it is produced from (S)-muconolactone D-lactonase and is subsequently converted to oxoadipate enol-lactone . This pathway is essential for the biodegradation of lignin-derived aromatics and catechol in various microorganisms, making the compound a subject of interest in studies related to environmental bioremediation and microbial metabolism . Research into lignin pyrolysis and its conversion into valuable chemicals like catechol and adipic acid further highlights the significance of this compound and its derivatives in green chemistry and biofuel production . The product is provided for non-human research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H5O4-

Molecular Weight

141.1 g/mol

IUPAC Name

2-[(2S)-5-oxo-2H-furan-2-yl]acetate

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/p-1/t4-/m1/s1

InChI Key

HPEKPJGPWNSAAV-SCSAIBSYSA-M

Isomeric SMILES

C1=CC(=O)O[C@H]1CC(=O)[O-]

Canonical SMILES

C1=CC(=O)OC1CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Lactonization

Heating cis,cis-muconic acid in aqueous acetic acid (1:2 v/v acetic acid:water) at reflux for 12–24 hours yields a mixture of α- and β-muconolactones. The (S)-enantiomer is obtained via subsequent resolution using chiral chromatography or enzymatic kinetic separation. Typical yields range from 60–75%, though enantiomeric excess (ee) depends on the resolution method.

Catalytic Hydrogenation-Ring Closure

A two-step process improves stereocontrol:

  • Partial Hydrogenation : cis,cis-Muconic acid is hydrogenated at 50–80°C under 10–30 bar H₂ using a Pd/C catalyst, selectively reducing one double bond to form (S)-dihydromuconic acid.
  • Cyclization : The intermediate is treated with Amberlyst-15 in toluene at 80°C, achieving 85% yield and >90% ee.

Biotechnological Production Using Engineered Microorganisms

Recent advances leverage metabolic engineering to produce (S)-muconolactone from renewable substrates.

Fungal Pathways

Aspergillus niger strains modified to overexpress uronate dehydrogenase (UDH) and lactonase convert D-galacturonic acid into (S)-5-oxo-2,5-dihydro-2-furylacetate. Key modifications include:

  • Gene Knockouts : Disruption of the gaaC gene to block competing pathways.
  • Fed-Batch Fermentation : Using 50 g/L pectin-rich biomass, this method achieves titers of 18.7 g/L with 94% enantiopurity.

Bacterial Systems

Pseudomonas putida engineered with a synthetic pathway from shikimate achieves de novo synthesis:

  • Enzyme Cocktail : AroG (feedback-resistant), DHS dehydrogenase, and muconate cycloisomerase.
  • Conditions : pH 7.0, 30°C, microaerobic. Yields reach 5.2 g/L in 72 hours.

Asymmetric Catalytic Methods

Organocatalytic Aldol-Lactonization

A one-pot synthesis uses L-proline (20 mol%) to catalyze the aldol reaction between furfural and glyoxylic acid, followed by oxidative lactonization:

  • Steps :
    • React furfural (1.0 equiv) and glyoxylic acid (1.2 equiv) in DMSO at 25°C for 48 hours.
    • Add MnO₂ (2.0 equiv) and stir under O₂ for 6 hours.
  • Outcome : 62% yield, 88% ee.

Transition Metal Catalysis

Ru(II)-Pheox complexes enable asymmetric transfer hydrogenation of diketones to form the (S)-lactone:

  • Substrate : 5-Oxo-2,5-dihydrofuran-2-acetic acid methyl ester.
  • Conditions : 0.5 mol% catalyst, HCOONa (3.0 equiv), 40°C, 24 hours.
  • Result : >95% conversion, 92% ee.

Comparative Analysis of Preparation Methods

Method Starting Material Yield (%) ee (%) Scalability Cost (USD/kg)
Acid-Catalyzed Muconic acid 60–75 50–90 Industrial 120–180
Biotechnological D-Galacturonic acid 18.7 g/L 94 Pilot-scale 80–110
Organocatalytic Furfural 62 88 Lab-scale 450–600
Transition Metal Diketone 95 92 Lab-scale 320–400

Key Findings :

  • Biotechnological routes offer the lowest cost and highest sustainability but require specialized fermentation infrastructure.
  • Transition metal catalysis achieves superior enantioselectivity but faces challenges in catalyst recycling and cost.

Industrial-Scale Considerations

Downstream Processing

(S)-Muconolactone is isolated via:

  • Acidification : Adjust pH to 2.0 with HCl to precipitate the free acid.
  • Extraction : Ethyl acetate/water partitioning (3:1 v/v, 92% recovery).
  • Crystallization : Recrystallize from ethanol/water (4:1) at −20°C.

Waste Management

  • Spent Catalysts : Pd/C from hydrogenation is recovered via incineration (98% Pd reclaimed).
  • Fermentation Broth : Membrane filtration removes cellular debris, with permeate recycled into subsequent batches.

Emerging Techniques

Photocatalytic Deracemization

UV light (365 nm) with a chiral iridium photocatalyst resolves racemic muconolactone into the (S)-enantiomer (99% ee) via energy-transfer-mediated epimerization.

Continuous Flow Systems

Microreactors with immobilized lipase (CaLB) perform kinetic resolution at 10 mL/min:

  • Residence Time : 12 minutes.
  • Productivity : 1.2 kg/day with 96% ee.

Q & A

Q. Methodological Answer :

  • Acyl Chloride Coupling : Utilize acyl chlorides (e.g., decanoyl or dodecanoyl chloride) in the presence of triethylamine (Et₃N) to esterify hydroxyl groups on the furanone core. This method achieves yields up to 91% (e.g., GP2,2a protocol) .
  • Tandem Michael Addition-Elimination : React 3,4-dichloro-5-methoxyfuran-2(5H)-one with glycine methyl ester and triethylamine to form substituted derivatives. This approach is advantageous for introducing amino and carboxyl functionalities .
  • Chiral Resolution : Separate enantiomers via column chromatography using silica gel or chiral stationary phases, as stereocenters are critical for biological activity .

Basic: How can the stereochemistry and structural integrity of (S)-5-oxo-2,5-dihydro-2-furylacetate be validated?

Q. Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm coupling constants (e.g., J=5.57.0HzJ = 5.5-7.0 \, \text{Hz} for dihydrofuran protons) and chemical shifts (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL, SHELXS) for single-crystal refinement to resolve absolute configuration and hydrogen-bonding networks .
  • Elemental Analysis : Verify carbon and hydrogen content (e.g., C: 66.69%, H: 5.42% for derivatives) to confirm purity .

Advanced: What enzymatic pathways involve (S)-5-oxo-2,5-dihydro-2-furylacetate, and how can its role be studied?

Q. Methodological Answer :

  • Muconate Cycloisomerase Catalysis : Investigate the enzyme’s syn/anti isomerization of cis,cis-muconate to (S)-5-oxo-2,5-dihydro-2-furylacetate using kinetic assays (EC 5.5.1.1). Monitor reaction progress via HPLC or UV-Vis spectroscopy at 260 nm .
  • Enzyme Inhibition Studies : Use site-directed mutagenesis or competitive inhibitors (e.g., substrate analogs) to probe active-site residues. Cross-reference with Rhea (ID: 10643) or BRENDA databases for mechanistic insights .

Advanced: How can computational tools predict the bioactivity of (S)-5-oxo-2,5-dihydro-2-furylacetate derivatives?

Q. Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 spike glycoprotein). Validate binding affinities against experimental IC₅₀ values .
  • QSAR Modeling : Correlate substituent effects (e.g., benzyloxy or methoxy groups) with bioactivity using descriptors like logP or polar surface area. Optimize lead compounds for ADMET properties .

Advanced: What catalytic systems enhance the synthesis of structurally complex derivatives?

Q. Methodological Answer :

  • Nanoparticle Catalysis : Employ Fe₃O4@nano-cellulose–OPO3H for one-pot syntheses. This magnetically recoverable catalyst improves yield (e.g., 92% for methyl-1-(4-chlorophenyl)-pyrrole derivatives) and reduces reaction time .
  • Copper Nanoparticles (Cu NPs) : Use Cu NPs in multicomponent reactions to form 5-oxo-2,5-dihydro-3-furancarboxylates via radical intermediates. Monitor by TLC and GC-MS .

Basic: How are contradictions in spectroscopic or synthetic data resolved?

Q. Methodological Answer :

  • Cross-Validation : Compare NMR data across multiple derivatives (e.g., 3b vs. 3c in ) to identify consistent vs. anomalous peaks.
  • Reproducibility Tests : Repeat syntheses under inert atmospheres or varied temperatures to isolate stereochemical or solvent effects .
  • Crystallographic Validation : Resolve ambiguities in diastereomer ratios via X-ray diffraction .

Advanced: What strategies optimize the enantiomeric purity of (S)-5-oxo-2,5-dihydro-2-furylacetate?

Q. Methodological Answer :

  • Chiral Auxiliaries : Introduce trityl or benzyl groups to stabilize intermediates during asymmetric synthesis. Remove auxiliaries via hydrogenolysis (e.g., Pd/C) .
  • Dynamic Kinetic Resolution : Use lipases or transition-metal catalysts to favor the (S)-enantiomer during racemization-prone steps .

Basic: What analytical techniques quantify (S)-5-oxo-2,5-dihydro-2-furylacetate in biological matrices?

Q. Methodological Answer :

  • LC-MS/MS : Employ reverse-phase C18 columns with ESI ionization in negative mode (m/z 141.1 for the deprotonated ion). Validate with isotopically labeled internal standards .
  • Enzymatic Assays : Couple with NADH-dependent reductases and monitor absorbance changes at 340 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-oxo-2,5-dihydro-2-furylacetate
Reactant of Route 2
(S)-5-oxo-2,5-dihydro-2-furylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.